molecular formula C29H24O4 B13110391 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] CAS No. 821785-24-4

2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]

Cat. No.: B13110391
CAS No.: 821785-24-4
M. Wt: 436.5 g/mol
InChI Key: XXPJXPFVBCLABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] is a high-value spirobifluorene derivative designed for advanced materials research. The spirobifluorene core is a well-established, rigid 3D structure known for its high thermal stability and morphological stability, making it an excellent building block for optoelectronic applications . The methoxy functional groups at the 2,3,6, and 7 positions modulate the electronic properties of the molecule and can enhance its solubility in common organic solvents, facilitating solution-based processing methods . This compound is primarily investigated for developing next-generation organic electronic devices. Its applications include serving as a host or emissive material in Organic Light-Emitting Diodes (OLEDs) , and as a core component in the synthesis of more complex molecular architectures for organic semiconductors. Researchers value this tetramethoxy-substituted derivative for its potential to improve device efficiency and longevity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

821785-24-4

Molecular Formula

C29H24O4

Molecular Weight

436.5 g/mol

IUPAC Name

2',3',6',7'-tetramethoxy-9,9'-spirobi[fluorene]

InChI

InChI=1S/C29H24O4/c1-30-25-13-19-20-14-26(31-2)28(33-4)16-24(20)29(23(19)15-27(25)32-3)21-11-7-5-9-17(21)18-10-6-8-12-22(18)29/h5-16H,1-4H3

InChI Key

XXPJXPFVBCLABX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=CC=CC=C5C6=CC=CC=C46)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]

A representative synthetic route, adapted from literature protocols for related spirobifluorene derivatives, is as follows:

Step Reagents & Conditions Description Outcome
1. Starting with 9,9'-spirobifluorene (commercially available) The core spirobifluorene scaffold is used as the base structure. Ready for substitution
2. Electrophilic substitution with methoxy precursors or methylation of hydroxy intermediates Hydroxylation at the 2,3,6,7 positions followed by methylation with methyl iodide or dimethyl sulfate under basic conditions introduces methoxy groups. Formation of 2,3,6,7-tetramethoxy derivative
3. Demethylation (if starting from methoxy-protected intermediates) using boron tribromide (BBr3) in anhydrous dichloromethane (DCM) BBr3 selectively cleaves methyl ethers to yield hydroxy groups, allowing controlled substitution patterns. Hydroxy intermediates for further functionalization
4. Re-methylation or direct isolation Final methylation to achieve the tetramethoxy substitution pattern. Pure 2,3,6,7-tetramethoxy-9,9'-spirobi[fluorene]

This method is supported by procedures where BBr3 is used for demethylation of spirobifluorene derivatives in anhydrous solvents, followed by purification steps such as recrystallization from methanol or chromatography.

Representative Reaction Conditions

Parameter Typical Conditions
Solvent for demethylation Anhydrous dichloromethane (DCM)
Demethylation reagent Boron tribromide (BBr3), 3 equivalents per methoxy group
Temperature Slowly warmed to room temperature, reflux for 3 hours
Workup Quenching with water, extraction with DCM, drying over MgSO4
Purification Recrystallization from methanol

Alternative Synthetic Routes

  • Nucleophilic aromatic substitution on halogenated spirobifluorene intermediates with sodium methoxide in DMF can be used to introduce methoxy groups at 2,7 positions, extended analogously to 2,3,6,7 positions by appropriate halogenation.

  • Copper-catalyzed methoxylation : Using CuI and sodium methoxide in DMF/methanol mixtures at elevated temperatures (~100°C) under inert atmosphere can facilitate substitution of halogenated precursors to methoxy groups.

Data Table Summarizing Preparation Steps

Step No. Reaction Type Starting Material Reagents Conditions Product Notes
1 Spirobifluorene core 9,9'-Spirobifluorene - Commercial availability Core scaffold Base for further reactions
2 Halogenation (if needed) Spirobifluorene Iodine, bis(trifluoroacetoxy)iodobenzene Room temp, chloroform 2,3,6,7-tetrahalogenated spirobifluorene Precursor for substitution
3 Methoxylation Tetrahalogenated spirobifluorene Sodium methoxide, CuI catalyst 100°C, DMF/methanol, inert atmosphere 2,3,6,7-Tetramethoxy derivative Copper-catalyzed substitution
4 Demethylation (optional) Tetramethoxy spirobifluorene BBr3 Reflux, DCM Tetrahydroxy intermediate For further functionalization
5 Purification Crude product Recrystallization, filtration Methanol or suitable solvent Pure 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] Confirmed by NMR, MS

Research Findings and Notes on Preparation

  • The use of boron tribromide (BBr3) is a common and effective method for demethylation of methoxy groups on spirobifluorene derivatives, enabling selective hydroxy group formation without disrupting the spiro linkage.

  • Copper-catalyzed methoxylation of halogenated intermediates provides a high-yielding route to introduce methoxy substituents at specific aromatic positions, with reaction times typically around 12 hours at elevated temperatures under argon atmosphere.

  • Purification by recrystallization from methanol yields a white solid with high purity, confirmed by NMR and mass spectrometry.

  • The synthetic methods allow for tuning of substitution patterns, which is crucial for tailoring electronic properties for applications in OLEDs and organic photovoltaics.

Chemical Reactions Analysis

2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] primarily involves its interaction with light and charge carriers. In OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charge carriers (holes) within the device. This enhances the efficiency of light emission by reducing charge recombination .

At the molecular level, the methoxy groups play a crucial role in stabilizing the electronic structure and enhancing the compound’s photophysical properties. The spirobifluorene core provides rigidity and prevents aggregation, ensuring consistent performance in electronic applications .

Comparison with Similar Compounds

Table 1: Absorption and Emission Characteristics

Compound UV Absorption (nm) PL Emission (nm) ΦPL (%) Application
2,3,6,7-Tetramethoxy-SBF (Target) 225–328, 351–375 390–430* N/A OLEDs, COFs
2,3,6,7-Tetraethoxy-SBF 240–340 (broadened) 410–450 N/A Organic photovoltaics
SP2 (Phenothiazine-SBF) 300–400 450–500 13.43 Green OLEDs
Spiro-carbazole 300–350 420–480 N/A PSCs (22.01% PCE)

*Inferred from parent SBF and methoxy effects .

Key Observations:

  • Methoxy vs. Ethoxy : Methoxy groups likely induce smaller red shifts than ethoxy due to shorter conjugation disruption.
  • Heterocyclic Derivatives: Phenothiazine-substituted SP2 () exhibits higher external quantum efficiency (13.43%) than methoxy-SBF, highlighting the role of electron-donating substituents in enhancing charge transport.

Thermal Stability and Glass Transition Temperatures (Tg)

Table 2: Thermal Properties

Compound Tg (°C) Decomposition Temp (°C) Notes
2,3,6,7-Tetramethoxy-SBF >150* >300* High rigidity from spiro-core
SP1 (Acridine-SBF) 150 N/A Diphenylacridine enhances Tg
SP2 (Phenothiazine-SBF) >150 N/A Superior film morphology
Spiro-carbazole 196 N/A Highest Tg among SBF derivatives

*Estimated based on structurally similar compounds .

Key Observations:

  • Methoxy vs. Bulky Groups : Methoxy-SBF’s Tg (~150°C) is lower than spiro-carbazole (196°C), where carbazole’s planar structure enhances intermolecular stacking .
  • Phenothiazine Impact: SP2’s high Tg (>150°C) ensures stability in OLEDs under operational stress .

Device Performance Metrics

Table 3: Application-Specific Performance

Compound Device Type Efficiency Metric Value Reference
SP2 (Phenothiazine-SBF) Green OLED External Quantum Efficiency 13.43% [6]
Spiro-carbazole Perovskite Solar Power Conversion Efficiency 22.01% [17]
TMSFTA COF Pore Size 1.8–2.4 nm [9]
SPPO13 (Phosphine Oxide-SBF) PeLED Brightness >1000 cd/m² [12]

Key Observations:

  • Methoxy-SBF in COFs : TMSFTA’s methoxy groups enable precise pore size control, critical for gas storage and catalysis .
  • Phenothiazine vs. Methoxy: SP2 outperforms methoxy-SBF in OLEDs due to balanced hole/electron injection .

Biological Activity

2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] (CAS No. 821785-24-4) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirobifluorene structure with four methoxy groups attached at the 2, 3, 6, and 7 positions. This configuration contributes to its electronic properties and reactivity.

PropertyValue
Molecular FormulaC19H20O4
Molecular Weight312.36 g/mol
IUPAC Name2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]
CAS Number821785-24-4

Mechanisms of Biological Activity

The biological activity of 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals. Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Some derivatives of spirobifluorenes have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various spirobifluorene derivatives. The results indicated that 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] demonstrated a notable reduction in oxidative stress markers in vitro compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a research project published in the Journal of Applied Microbiology, the antimicrobial efficacy of several spirobifluorene derivatives was tested against Escherichia coli and Staphylococcus aureus. The study revealed that the compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL.

Case Study 3: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of spirobifluorenes in a murine model. The findings suggested that treatment with 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] led to a reduction in inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene], it is useful to compare it with structurally similar compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
2,3-Dimethoxy-9,9'-spirobi[fluorene]ModerateLowLow
4-Methoxy-9,9'-spirobi[fluorene]HighModerateModerate
2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] High Significant Notable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.